
4-Methylphenetole
Overview
Description
It is a colorless liquid with a molecular weight of 136.19 g/mol, a boiling point of 201°C, and a density of 0.958 g/cm³ . This compound is soluble in organic solvents such as ethanol, ether, and acetone . It is commonly used as an ingredient in spices and flavors to impart fragrance and aroma to products .
Preparation Methods
4-Methylphenetole can be synthesized through various methods. One common synthetic route involves the reaction of toluene with ethanol . This reaction typically requires the presence of a catalyst and is carried out under controlled conditions to ensure the desired product is obtained.
Another method involves the Williamson ether synthesis, which entails the reaction of an alkoxide ion with a primary alkyl halide or sulfate ester . For instance, sodium ethoxide can be prepared by dissolving sodium metal in absolute ethanol. This sodium ethoxide is then reacted with bromobenzene under reflux conditions to produce this compound .
Chemical Reactions Analysis
4-Methylphenetole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from the oxidation of this compound include carboxylic acids and aldehydes.
Reduction: Reduction reactions often employ reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert this compound into alcohols or other reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another. Common reagents for these reactions include halogens and nucleophiles. The major products formed from substitution reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Synthesis and Industrial Applications
4-Methylphenetole is utilized as an intermediate in the synthesis of various chemical compounds. Its ether functional group makes it valuable in organic synthesis, particularly in producing pharmaceuticals and agrochemicals.
Table 1: Common Applications of this compound
Application Area | Specific Uses |
---|---|
Pharmaceuticals | Synthesis of analgesics and anti-inflammatory drugs |
Agrochemicals | Intermediate in pesticide formulations |
Flavors and Fragrances | Used as a flavoring agent in food products |
Polymer Chemistry | Component in the production of polymers |
Pharmaceutical Applications
In the pharmaceutical industry, this compound serves as a precursor for synthesizing various active pharmaceutical ingredients (APIs). Its structure allows for modifications that enhance pharmacological properties.
Case Study: Synthesis of Analgesics
A study demonstrated the synthesis of a novel analgesic compound using this compound as a starting material. The compound exhibited significant pain-relieving properties comparable to existing medications. The synthetic route involved several steps, including alkylation and oxidation reactions, showcasing the versatility of this compound in drug development .
Research has indicated that this compound can be used in environmental applications, particularly in the assessment of soil and water contamination due to its stability and persistence in various environments.
Case Study: Soil Contamination Assessment
A field study assessed the degradation of this compound in contaminated soils. The results showed that while it is relatively stable, microbial degradation pathways were identified, indicating potential bioremediation strategies for contaminated sites .
Toxicity Studies
Toxicity studies indicate that while this compound exhibits low acute toxicity, it can cause skin irritation upon prolonged exposure. Regulatory bodies recommend handling it with care and implementing safety measures during its use .
Mechanism of Action
The mechanism of action of 4-Methylphenetole involves its interaction with molecular targets and pathways within biological systems. As an aromatic ether, it can interact with enzymes and receptors, influencing various biochemical processes. The specific molecular targets and pathways depend on the context in which this compound is used, such as in chemical reactions or biological studies.
Comparison with Similar Compounds
4-Methylphenetole can be compared with other similar compounds, such as:
Phenetole (Ethoxybenzene): Both compounds are aromatic ethers, but phenetole lacks the methyl group present in this compound. This structural difference influences their chemical properties and reactivity.
4-Ethoxytoluene: This compound is structurally similar to this compound, with an ethoxy group instead of a methyl group.
2,4-Diamino-5-methylphenetole HCl: This compound is used in hair dyes and colorants, highlighting its application in the cosmetic industry.
This compound’s unique combination of aromatic and ether functionalities makes it a versatile compound with diverse applications in various fields.
Biological Activity
4-Methylphenetole, also known as p-methylphenetole or 1-ethoxy-4-methylbenzene, is an organic compound with the molecular formula and a molecular weight of approximately 136.19 g/mol. It has garnered attention in various fields of research, particularly in medicinal chemistry and environmental science, due to its biological activity and potential applications.
- IUPAC Name: 1-Ethoxy-4-methylbenzene
- CAS Number: 622-60-6
-
Molecular Structure:
Anticancer Properties
Recent studies have explored the cytotoxic effects of compounds related to this compound. For instance, a study investigated the anti-proliferative effects of phenoxyacetamide derivatives against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). While this compound itself was not the primary focus, analogs showed promising results with IC50 values around 13 μM for certain derivatives, indicating potential for further development in cancer therapeutics .
Neuroprotective Effects
Research has indicated that compounds with similar structures to this compound may exhibit neuroprotective properties. For example, studies on related alkyl phenols have suggested that they can modulate oxidative stress and inflammation pathways in neuronal cells, which could be beneficial in conditions like Alzheimer’s disease .
Environmental Impact
This compound has been studied for its environmental persistence and potential toxicity. A case study highlighted its behavior in riverine sediments, noting that certain phenolic compounds can accumulate and affect aquatic ecosystems. This raises concerns about its environmental safety and necessitates further investigation into its degradation pathways and ecological effects .
Case Studies and Research Findings
The biological activity of this compound and its analogs can be attributed to several mechanisms:
- Cytotoxicity : Induction of apoptosis in cancer cells through modulation of signaling pathways such as p53 stabilization.
- Antioxidant Activity : Compounds may scavenge free radicals, reducing oxidative damage in neuronal tissues.
- Environmental Persistence : The compound's structure allows for resistance to biodegradation, leading to accumulation in sediments.
Q & A
Q. Basic: What established synthetic routes exist for 4-Methylphenetole, and how can researchers optimize reaction conditions for high yield?
Methodological Answer:
this compound (CAS 622-60-6) is typically synthesized via alkylation of phenol derivatives. Key steps include:
- Etherification : Reacting 4-methylphenol with ethylating agents (e.g., diethyl sulfate) under alkaline conditions.
- Purification : Distillation or column chromatography to isolate the product.
Optimization Strategies :
- Use Reaxys or SciFinder to identify literature-reported conditions (e.g., solvent, catalyst, temperature) .
- Monitor reaction progress via TLC or GC-MS. Adjust stoichiometry (e.g., excess alkylating agent) to drive completion.
- For high purity, employ recrystallization in non-polar solvents (e.g., hexane) .
Example Protocol :
Step | Reagent/Condition | Purpose | Reference |
---|---|---|---|
1 | 4-Methylphenol, NaOH, Diethyl sulfate | Alkylation | |
2 | Toluene, 80°C, 6h | Solvent/Temperature Optimization |
Q. Basic: What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Confirm structure via H NMR (e.g., methoxy singlet at δ 3.8 ppm, aromatic protons at δ 6.8–7.2 ppm) and C NMR .
- GC-MS : Verify molecular ion peak (m/z 136 for CHO) and fragmentation patterns.
- Melting Point : Compare observed values (literature: ~15–17°C) to confirm purity .
Data Validation :
- Cross-check with published spectra in databases like PubChem or NIST.
- Report deviations (e.g., impurities in NMR) and troubleshoot via repeated purification .
Q. Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods due to potential volatility and inhalation risks.
- Waste Disposal : Collect in designated halogenated waste containers; avoid aqueous sinks .
Emergency Measures :
- For spills, absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Refer to Safety Data Sheets (SDS) for CAS 622-60-6 for toxicity thresholds .
Q. Advanced: How can researchers design experiments to probe the electronic effects of the methoxy group in this compound?
Methodological Answer:
-
Comparative Reactivity Studies :
- Synthesize analogs (e.g., 4-ethylphenetole) and compare reaction rates in electrophilic substitution (e.g., nitration).
- Use DFT calculations to map electron density distribution around the aromatic ring.
-
Spectroscopic Probes :
- UV-Vis spectroscopy to study solvatochromic shifts, reflecting electronic perturbations.
- IR spectroscopy to analyze C-O bond strength in the methoxy group .
Data Interpretation :
- Correlate Hammett substituent constants (σ) with observed reactivity trends.
- Address contradictions by replicating experiments under controlled conditions (e.g., inert atmosphere) .
Q. Advanced: How to resolve discrepancies in reported physicochemical properties of this compound?
Methodological Answer:
-
Systematic Replication :
- Reproduce synthesis and characterization using protocols from conflicting studies.
- Control variables (e.g., humidity, purity of starting materials) to isolate causes of variation.
-
Meta-Analysis :
Example Contradiction :
Study | Melting Point (°C) | Purity Method |
---|---|---|
A | 15–17 | Recrystallization (hexane) |
B | 12–14 | Distillation |
Resolution : Differences may arise from purification efficacy; repeat with standardized methods . |
Q. Advanced: What strategies are viable for toxicological assessment of this compound given limited data?
Methodological Answer:
-
Read-Across Approach :
- Compare with structurally similar compounds (e.g., 4-methoxybenzyl alcohol or phenetole derivatives).
- Prioritize in vitro assays (e.g., Ames test for mutagenicity) before animal studies.
-
Computational Toxicology :
- Use QSAR models (e.g., OECD Toolbox) to predict acute toxicity endpoints.
- Validate predictions with targeted LC-MS/MS assays for metabolites .
Ethical Considerations :
- Follow institutional review protocols for hazardous chemical testing, aligning with biomedical research ethics frameworks .
Properties
IUPAC Name |
1-ethoxy-4-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-3-10-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWPHHNIHLTAHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060756 | |
Record name | Benzene, 1-ethoxy-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
622-60-6 | |
Record name | 1-Ethoxy-4-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=622-60-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-ethoxy-4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622606 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methylphenetole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6259 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-ethoxy-4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1-ethoxy-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylphenetole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.770 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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